molecular formula C11H9ClINO2 B3108650 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, ethyl ester CAS No. 167631-19-8

1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, ethyl ester

Cat. No. B3108650
CAS RN: 167631-19-8
M. Wt: 349.55 g/mol
InChI Key: SHRCVAFXEOTWKQ-UHFFFAOYSA-N
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Description

The compound “1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, ethyl ester” is a derivative of indole . Its molecular formula is C11H10ClNO2 and it has a molecular weight of 223.656 . This compound is also known by other names such as Ethyl 5-chloroindole-2-carboxylate, Indole-2-carboxylic acid, 5-chloro-, ethyl ester, Ethyl 5-chloro-2-indolecarboxylate, and Ethyl 5-chloro-1H-indole-2-carboxylate .


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C11H10ClNO2) and molecular weight (223.656) .

Scientific Research Applications

Natural Source Isolation

1H-Indole-2-carboxylic acid derivatives have been isolated from natural sources such as marine sponges. For instance, 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, a similar compound, was isolated from a marine sponge Ircinia sp., marking the first time it was obtained from a natural source (Abdjul et al., 2015).

Synthesis and Chemical Transformations

The compound has been synthesized through various chemical processes. A method developed for indole-2-carboxylic esters involves a ligand-free copper-catalyzed condensation/coupling/deformylation cascade process, demonstrating its potential for efficient synthetic pathways (Cai et al., 2009). Additionally, transformations of similar compounds, such as ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, have been studied, further expanding the understanding of its chemical behavior and potential applications (Cucek & Verček, 2008).

Molecular Docking Studies

Molecular docking studies have been conducted on compounds like 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, which are synthesized using 1H-indole-2-carboxylic acids as core compounds. These studies predict binding interactions with target proteins, indicating potential biomedical applications (Reddy et al., 2022).

Antiviral Activity

Research into the antiviral properties of substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters, which are structurally related to the compound , has been conducted. These studies focused on their activity against viruses like bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV) (Ivashchenko et al., 2014).

Future Directions

The future directions for research on “1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, ethyl ester” and similar compounds could involve the development of novel methods of synthesis, given the importance of indole derivatives in natural products and drugs . The application of these compounds for the treatment of various disorders, including cancer and microbial infections, is also a promising area of future research .

properties

IUPAC Name

ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRCVAFXEOTWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, ethyl ester
Reactant of Route 2
1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, ethyl ester
Reactant of Route 3
1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, ethyl ester
Reactant of Route 4
1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, ethyl ester
Reactant of Route 5
1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, ethyl ester
Reactant of Route 6
Reactant of Route 6
1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, ethyl ester

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